molecular formula C18H13Br2ClN2O4 B301594 1-(4-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione

1-(4-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione

Cat. No. B301594
M. Wt: 516.6 g/mol
InChI Key: KQUVPCYWWBSJFT-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrazolidinedione family and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. The compound also exhibits antioxidant properties by reducing the levels of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, the compound has been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors.

Advantages and Limitations for Lab Experiments

1-(4-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the activity of COX-2 and NF-κB, which are involved in inflammation and oxidative stress. This makes it a suitable compound for studying the mechanisms of these processes and for developing new therapies. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in lab experiments.

Future Directions

There are several future directions for research on 1-(4-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione. One direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its anticancer properties and its potential use in combination with other anticancer agents. Additionally, research can be conducted on improving the solubility and stability of the compound, which can enhance its efficacy and reproducibility in lab experiments.

Synthesis Methods

The synthesis of 1-(4-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione involves the reaction of 4-chlorobenzaldehyde, 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde, and 3,5-pyrazolidinedione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions and requires expertise in organic synthesis. The yield of the compound depends on the quality of the starting materials, reaction conditions, and purification methods used.

Scientific Research Applications

1-(4-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C18H13Br2ClN2O4

Molecular Weight

516.6 g/mol

IUPAC Name

(4E)-1-(4-chlorophenyl)-4-[(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C18H13Br2ClN2O4/c1-2-27-13-8-9(14(19)15(20)16(13)24)7-12-17(25)22-23(18(12)26)11-5-3-10(21)4-6-11/h3-8,24H,2H2,1H3,(H,22,25)/b12-7+

InChI Key

KQUVPCYWWBSJFT-KPKJPENVSA-N

Isomeric SMILES

CCOC1=C(C(=C(C(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)Br)Br)O

SMILES

CCOC1=C(C(=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)Br)Br)O

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)Br)Br)O

Origin of Product

United States

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